

Structure and molecular formula of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

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An In-depth Technical Guide to 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, also known as 1-(p-tolyl)cyclopropanecarbonitrile, is a niche chemical compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceuticals. Its unique structure, featuring a cyclopropane ring attached to a tolyl group and a nitrile functionality, offers a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its structure, molecular formula, and key physicochemical properties, alongside a detailed, plausible experimental protocol for its synthesis, and a visualization of its molecular structure.

Molecular Structure and Formula

The molecular structure of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** consists of a central cyclopropane ring. One carbon of this ring is substituted with both a 4-methylphenyl (p-tolyl) group and a nitrile (-C≡N) group.

Molecular Formula: C₁₁H₁₁N^[1]^[2]

IUPAC Name: 1-(4-methylphenyl)cyclopropane-1-carbonitrile[[1](#)]

CAS Number: 71172-78-6[[1](#)]

Molecular Weight: 157.216 g/mol [[1](#)]

SMILES: CC1=CC=C(C=C1)C1(CC1)C#N[[1](#)]

InChI Key: NMDIWHQRZLXXNV-UHFFFAOYSA-N[[1](#)]

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** is presented below. It is important to note that experimental data for this specific compound is limited in publicly available literature.

Property	Value	Reference
Molecular Weight	157.216 g/mol	[1]
Molecular Formula	C ₁₁ H ₁₁ N	[1][2]
Density	0.993 g/mL	[3]
Refractive Index	1.5343 (@ 20°C)	[3]

Spectroscopic Data:

While detailed peak lists are not readily available in the public domain, references to spectroscopic analyses exist:

- **FTIR Spectrum:** An FTIR spectrum has been recorded for this compound.[[3](#)] The characteristic nitrile (C≡N) stretch would be expected in the region of 2260-2240 cm⁻¹. Aromatic C-H and C=C stretching, as well as aliphatic C-H stretching from the methyl and cyclopropyl groups, would also be present.
- **¹H NMR Spectrum:** A ¹H NMR spectrum is available.[[4](#)] Expected signals would include those for the aromatic protons of the p-tolyl group, a singlet for the methyl protons, and characteristic signals for the diastereotopic protons of the cyclopropane ring.

- Mass Spectrum: A mass spectrum has been documented. The molecular ion peak (M^+) would be expected at $m/z = 157$.

Experimental Protocols: Synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

A plausible and detailed experimental protocol for the synthesis of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** can be adapted from general methods for the synthesis of substituted cyclopropanecarbonitriles. One common approach involves the reaction of a substituted phenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base.

Reaction Scheme:

Materials and Reagents:

- 4-Methylphenylacetonitrile (p-tolylacetonitrile)
- 1,2-Dibromoethane
- Sodium amide ($NaNH_2$) or other strong base (e.g., Sodium hydride)
- Anhydrous liquid ammonia (if using $NaNH_2$)
- Anhydrous toluene or other suitable aprotic solvent
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

- **Base Addition:** If using sodium amide, the reaction is typically carried out in liquid ammonia. The flask is cooled to -78 °C (dry ice/acetone bath), and anhydrous liquid ammonia is condensed into the flask. Sodium amide is then added in portions. If using sodium hydride, it is suspended in anhydrous toluene in the flask at room temperature.
- **Substrate Addition:** A solution of 4-methylphenylacetonitrile in anhydrous toluene is added dropwise to the stirred suspension of the base over a period of 30 minutes. The reaction mixture is stirred for an additional hour to ensure complete formation of the carbanion.
- **Cyclization:** A solution of 1,2-dibromoethane in anhydrous toluene is added dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**.
- **Characterization:** The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualization

Below is a DOT script representation of the molecular structure of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**.

Caption: Molecular structure of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**.

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